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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a chemical probe is paramount to interpreting experimental results and predicting potential in

vivo effects. This guide provides a comprehensive comparison of the selectivity profile of

SR10067, a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, with

other commonly used REV-ERB agonists.

SR10067 has emerged as a valuable tool for investigating the physiological roles of REV-ERB

in regulating circadian rhythms, metabolism, and inflammation. Its utility, however, is

intrinsically linked to its specificity for its intended targets. This guide presents available data on

its binding affinity, functional potency, and off-target interactions, alongside detailed

experimental protocols to aid in the critical evaluation and replication of these findings.

Comparative Selectivity of REV-ERB Agonists
The following table summarizes the reported binding affinities (IC50 values) of SR10067 and

alternative REV-ERB agonists, SR9009 and SR9011, for the two REV-ERB isoforms. Lower

IC50 values indicate higher potency.
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Compound
REV-ERBα IC50
(nM)

REV-ERBβ IC50
(nM)

Reference

SR10067 170 160 [1]

SR9009 670 800 [2][3]

SR9011 790 560 [4]

Key Observation: SR10067 demonstrates significantly higher potency for both REV-ERBα and

REV-ERBβ compared to the earlier generation compounds, SR9009 and SR9011.

While comprehensive, publicly available broad-panel selectivity screening data for SR10067 is

limited, some information regarding the off-target profile of related compounds exists. For

instance, SR9009 and SR9011 have been reported to exhibit off-target activity at the Liver X

Receptor α (LXRα) at a concentration of 10 µM. In contrast, one study indicated that SR9011

showed no activity at other nuclear receptors. Another REV-ERB agonist, SR12418, was

reported to have minimal off-target activity in a CEREP (Eurofins) panel of 84 G-protein

coupled receptors, ion channels, and transporters, though the specific data has not been

published. The absence of a publicly available, comprehensive selectivity screen for SR10067
represents a current data gap and a limitation in its full characterization.

Experimental Methodologies
To ensure the reproducibility and critical evaluation of selectivity data, detailed experimental

protocols for key assays are provided below.

Radioligand Binding Assay for REV-ERBα/β
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the

REV-ERB receptor, providing a measure of its binding affinity (Ki).
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Step Procedure Details

1 Membrane Preparation

- Cells or tissues expressing

REV-ERBα or REV-ERBβ are

homogenized in a cold lysis

buffer (e.g., 50 mM Tris-HCl, 5

mM MgCl2, 5 mM EDTA, with

protease inhibitors).- The

homogenate is centrifuged to

pellet the membranes, which

are then washed and

resuspended in a binding

buffer.

2 Binding Reaction

- In a 96-well plate, incubate

the prepared membranes with

a known concentration of a

suitable radioligand (e.g., a

tritiated REV-ERB agonist) and

varying concentrations of the

test compound (SR10067 or

alternatives).- The total

reaction volume is typically

200-250 µL.

3 Incubation

- Incubate the plate for a

sufficient time to reach

equilibrium (e.g., 60-90

minutes) at a controlled

temperature (e.g., 30°C) with

gentle agitation.

4 Filtration - Terminate the binding

reaction by rapid filtration

through a glass fiber filter plate

(e.g., GF/C) using a cell

harvester. This separates the

receptor-bound radioligand

from the unbound radioligand.-
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Wash the filters multiple times

with ice-cold wash buffer to

remove non-specifically bound

radioactivity.

5 Detection

- Dry the filter plate and add a

scintillation cocktail.- Quantify

the radioactivity on the filters

using a scintillation counter

(e.g., a MicroBeta counter).

6 Data Analysis

- Determine the concentration

of the test compound that

inhibits 50% of the specific

binding of the radioligand

(IC50).- Convert the IC50

value to a binding affinity

constant (Ki) using the Cheng-

Prusoff equation.

REV-ERBα/β Co-transfection and Luciferase Reporter
Assay
This cell-based functional assay measures the ability of a compound to modulate the

transcriptional repressor activity of REV-ERB.
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Step Procedure Details

1 Cell Culture & Seeding

- Culture a suitable cell line

(e.g., HEK293T) in appropriate

growth medium.- Seed the

cells into 96-well plates at a

density that will result in 50-

80% confluency at the time of

transfection.

2 Co-transfection

- Prepare a transfection

mixture containing: - A reporter

plasmid with a luciferase gene

under the control of a REV-

ERB response element (e.g.,

from the Bmal1 promoter). - An

expression plasmid for REV-

ERBα or REV-ERBβ. - A

control plasmid expressing a

different reporter (e.g., Renilla

luciferase or β-galactosidase)

for normalization of

transfection efficiency.-

Transfect the cells using a

suitable transfection reagent

(e.g., Lipofectamine).

3 Compound Treatment

- After a post-transfection

incubation period (e.g., 24

hours), treat the cells with

varying concentrations of the

test compound (SR10067 or

alternatives).

4 Cell Lysis - After a suitable incubation

time with the compound (e.g.,

24 hours), wash the cells with

PBS and then lyse them using
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a specific lysis buffer to

release the reporter enzymes.

5 Luminescence Measurement

- Add the appropriate

luciferase substrate to the cell

lysates.- Measure the

luminescence signal using a

luminometer. If a dual-reporter

system is used, measure both

signals sequentially.

6 Data Analysis

- Normalize the firefly

luciferase signal (from the

REV-ERB reporter) to the

control reporter signal (e.g.,

Renilla luciferase).- Plot the

normalized luciferase activity

against the compound

concentration to determine the

EC50 or IC50 value,

representing the compound's

functional potency.

Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the

REV-ERB signaling pathway and the experimental workflows.
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Figure 1: Simplified REV-ERB signaling pathway.
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Figure 2: Radioligand binding assay workflow.
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Figure 3: Luciferase reporter assay workflow.

Conclusion
SR10067 is a significantly more potent REV-ERBα and REV-ERBβ agonist than earlier

compounds like SR9009 and SR9011. This increased potency makes it a valuable tool for

studying REV-ERB biology. However, the lack of a comprehensive and publicly available broad-
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panel selectivity screen for SR10067 is a notable limitation. Researchers should exercise

caution and consider the potential for off-target effects, particularly when using the compound

at higher concentrations. The provided experimental protocols offer a framework for

independent verification of its selectivity profile and for the characterization of new REV-ERB

modulators. Future studies providing a comprehensive off-target profile for SR10067 will be

crucial for the continued confident use of this compound in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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